molecular formula C8H6BrF3 B6195744 1-bromo-4-(1,1,2-trifluoroethyl)benzene CAS No. 1780659-01-9

1-bromo-4-(1,1,2-trifluoroethyl)benzene

Cat. No.: B6195744
CAS No.: 1780659-01-9
M. Wt: 239.03 g/mol
InChI Key: DGZWQEPASQUVJJ-UHFFFAOYSA-N
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Description

1-bromo-4-(1,1,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6BrF3 It is a derivative of benzene, where a bromine atom and a trifluoroethyl group are substituted at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-4-(1,1,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1,1,2-trifluoroethyl)benzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the para position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-(1,1,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, leading to further substitution at the ortho or meta positions relative to the trifluoroethyl group.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding 4-(1,1,2-trifluoroethyl)benzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Electrophiles such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, often in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of 4-(1,1,2-trifluoroethyl)phenol, 4-(1,1,2-trifluoroethyl)aniline, etc.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other substituted derivatives of this compound.

    Reduction: Formation of 4-(1,1,2-trifluoroethyl)benzene.

Scientific Research Applications

1-bromo-4-(1,1,2-trifluoroethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions, often as a probe or labeling agent.

Mechanism of Action

The mechanism of action of 1-bromo-4-(1,1,2-trifluoroethyl)benzene depends on the specific application and the target molecule or pathway. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic aromatic substitution, the benzene ring’s electron density facilitates the attack by electrophiles, leading to substitution at specific positions.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

    1-bromo-4-fluorobenzene: Contains a fluorine atom instead of the trifluoroethyl group.

    1-bromo-4-methylbenzene: Has a methyl group instead of the trifluoroethyl group.

Uniqueness

1-bromo-4-(1,1,2-trifluoroethyl)benzene is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles, such as in the synthesis of fluorinated pharmaceuticals and advanced materials.

Properties

CAS No.

1780659-01-9

Molecular Formula

C8H6BrF3

Molecular Weight

239.03 g/mol

IUPAC Name

1-bromo-4-(1,1,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)8(11,12)5-10/h1-4H,5H2

InChI Key

DGZWQEPASQUVJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CF)(F)F)Br

Purity

95

Origin of Product

United States

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